molecular formula C16H23NO B14590947 Cyclohexanecarboxamide, 4-(2,4-dimethylphenyl)-1-methyl- CAS No. 61405-24-1

Cyclohexanecarboxamide, 4-(2,4-dimethylphenyl)-1-methyl-

Cat. No.: B14590947
CAS No.: 61405-24-1
M. Wt: 245.36 g/mol
InChI Key: AGFRSMZRJJLCTJ-UHFFFAOYSA-N
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Description

Cyclohexanecarboxamide, 4-(2,4-dimethylphenyl)-1-methyl- is a chemical compound known for its unique structure and properties It is a derivative of cyclohexanecarboxamide, where the cyclohexane ring is substituted with a 2,4-dimethylphenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexanecarboxamide, 4-(2,4-dimethylphenyl)-1-methyl- typically involves the reaction of cyclohexanecarboxylic acid with 2,4-dimethylaniline in the presence of a dehydrating agent such as thionyl chloride. The reaction proceeds through the formation of an intermediate acyl chloride, which then reacts with the amine to form the desired amide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality Cyclohexanecarboxamide, 4-(2,4-dimethylphenyl)-1-methyl-.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanecarboxamide, 4-(2,4-dimethylphenyl)-1-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cyclohexanecarboxamide, 4-(2,4-dimethylphenyl)-1-methyl- has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclohexanecarboxamide, 4-(2,4-dimethylphenyl)-1-methyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclohexanecarboxamide, 4-(2,4-dimethylphenyl)-1-methyl- is unique due to the presence of both the 2,4-dimethylphenyl group and the methyl group on the nitrogen atom. This structural feature imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

CAS No.

61405-24-1

Molecular Formula

C16H23NO

Molecular Weight

245.36 g/mol

IUPAC Name

4-(2,4-dimethylphenyl)-1-methylcyclohexane-1-carboxamide

InChI

InChI=1S/C16H23NO/c1-11-4-5-14(12(2)10-11)13-6-8-16(3,9-7-13)15(17)18/h4-5,10,13H,6-9H2,1-3H3,(H2,17,18)

InChI Key

AGFRSMZRJJLCTJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2CCC(CC2)(C)C(=O)N)C

Origin of Product

United States

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